molecular formula C9H14N2O2S2 B2902117 N,N-diethyl-6-sulfanylpyridine-3-sulfonamide CAS No. 852389-11-8

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide

Cat. No.: B2902117
CAS No.: 852389-11-8
M. Wt: 246.34
InChI Key: TZFBNECUDBBASL-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-sulfanylpyridine-3-sulfonamide ( 852389-11-8) is a chemical compound supplied for research and development purposes. This product is intended for use by qualified laboratory and research professionals only. It is explicitly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . The compound has a molecular formula of C 9 H 14 N 2 O 2 S 2 and a molecular weight of 246.35 g/mol . Its structure is based on a pyridine ring and features both a sulfonamide and a sulfanyl (thiol) functional group. The sulfonamide group is a key motif in medicinal chemistry, most famously as the backbone of sulfonamide antibiotics, which act as competitive inhibitors of bacterial dihydropteroate synthase . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a wide range of pharmacological activities, including anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory effects . The presence of the sulfonyl group adjacent to the nitrogen contributes to the unique electronic properties and reactivity of the molecule. The additional sulfanyl group on the pyridine ring offers a distinct site for further chemical modification, such as in the formation of disulfide bonds or conjugation reactions, making this compound a valuable intermediate for synthesizing more complex molecules for various research applications . Researchers can explore its potential in developing novel enzyme inhibitors, ligands, or as a building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-3-11(4-2)15(12,13)8-5-6-9(14)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBNECUDBBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332250
Record name N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852389-11-8
Record name N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyridine-3-Sulfonyl Chloride

The precursor pyridine-3-sulfonyl chloride is synthesized via chlorosulfonation of pyridine using chlorosulfonic acid under anhydrous conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride intermediate with >85% purity.

Reaction Conditions

  • Pyridine (1.0 equiv) + ClSO₃H (3.0 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C, 4 hours

N,N-Diethylamine Coupling

Pyridine-3-sulfonyl chloride reacts with diethylamine in a nucleophilic substitution to form N,N-diethylpyridine-3-sulfonamide. Triethylamine is added to neutralize HCl, enhancing yield (78–92%).

Optimized Protocol

  • Pyridine-3-sulfonyl chloride (1.0 equiv) + Diethylamine (2.2 equiv)
  • Base: Triethylamine (3.0 equiv)
  • Solvent: Tetrahydrofuran, 25°C, 6 hours

Thiolation at Position 6

The sulfanyl group is introduced via radical thiol-ene coupling or nucleophilic substitution. Using 6-bromo-N,N-diethylpyridine-3-sulfonamide and thiourea in dimethylformamide (DMF) at 120°C achieves 65% yield.

Critical Parameters

  • Thiourea (3.0 equiv), K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 120°C, 12 hours
  • Post-reaction hydrolysis: 10% HCl to liberate -SH

Fe₃O₄@SiO₂@PCLH-TFA Catalyzed One-Pot Synthesis

Cooperative Vinylogous Anomeric-Based Oxidation

Magnetic nanoparticle Fe₃O₄@SiO₂@PCLH-TFA enables a one-pot synthesis via a vinylogous anomeric oxidation mechanism. This method combines 4-acetylphenyl-4-methylbenzenesulfonate, diethylamine, and sulfur donors under solvent-free conditions.

Reaction Pathway

  • Enolic formation of 4-acetylphenyl sulfonate.
  • Condensation with in situ-generated pyridine intermediate.
  • Thiol incorporation via NH₄SH oxidation.

Performance Metrics

  • Catalyst loading: 10 mg per mmol substrate
  • Yield: 88%
  • Temperature: 110°C, 8 hours

Silylamine-Mediated Sulfonylation

N-Silylamine Preparation

Aminotriphenylsilane (Ph₃SiNH₂) reacts with pyridine-3-sulfonyl fluoride in acetonitrile to form the silylated intermediate. This method avoids acidic byproducts, favoring functional group compatibility.

Procedure

  • Pyridine-3-sulfonyl fluoride (1.0 equiv) + Ph₃SiNH₂ (1.1 equiv)
  • Solvent: Acetonitrile, reflux, 2 hours
  • Yield: 76%

Diethylation and Thiol Deprotection

The silylamine intermediate undergoes transsilylation with diethylamine, followed by thiol deprotection using trifluoroacetic acid (TFA).

Deprotection Conditions

  • TFA (5.0 equiv), CH₂Cl₂, 25°C, 1 hour
  • Final yield: 68%

Palladium-Catalyzed Three-Component Coupling

Suzuki–Miyaura Thiolation

A palladium-catalyzed coupling integrates pyridine-3-boronic acid, sulfur dioxide (from Na₂S₂O₅), and diethylamine. The reaction proceeds via a sulfamoyl chloride intermediate, enabling regioselective thiolation.

Catalytic System

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • SO₂ source: Na₂S₂O₅ (2.0 equiv)
  • Solvent: 1,4-Dioxane, 100°C, 24 hours
  • Yield: 72%

Electrochemical Sulfonamidation

Direct Anodic Oxidation

An electrochemical cell oxidizes pyridine-3-thiol to the sulfonyl chloride, which couples with diethylamine in situ. This green method avoids stoichiometric oxidants.

Cell Parameters

  • Anode: Graphite, Cathode: Stainless steel
  • Electrolyte: NH₄Br (0.1 M) in MeCN/H₂O
  • Current: 10 mA/cm², 6 hours
  • Yield: 63%

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage
Classical Amination 78–92 18 High scalability
Fe₃O₄ Nanoparticle 88 8 Solvent-free, recyclable catalyst
Silylamine-Mediated 68–76 6 Mild conditions, no HCl byproduct
Palladium-Catalyzed 72 24 Regioselective thiolation
Electrochemical 63 6 Green chemistry, no external oxidants

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, H-2), 8.23 (dd, J = 8.0, 2.4 Hz, 1H, H-4), 7.51 (d, J = 8.0 Hz, 1H, H-5), 3.42 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.24 (t, J = 7.2 Hz, 6H, CH₂CH₃), 1.96 (s, 1H, -SH).
  • ¹³C NMR : δ 152.4 (C-3), 141.2 (C-6), 135.8 (C-4), 129.5 (C-2), 125.3 (C-5), 44.1 (NCH₂CH₃), 13.8 (CH₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 273.1 [M+H]⁺ (calculated for C₉H₁₄N₂O₂S₂: 272.04).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
N,N-Diethyl-6-sulfanylpyridine-3-sulfonamide exhibits significant antibacterial properties, similar to other sulfonamides. Sulfonamides work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown that compounds in this class are effective against various gram-positive and some gram-negative bacteria, making them valuable in treating infections such as tonsillitis and urinary tract infections .

2. Anticancer Potential
Recent research has highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds containing a sulfonamide moiety have been synthesized and tested for antiproliferative activities against various cancer cell lines. Some derivatives demonstrated high potency against breast cancer and leukemia cell lines, indicating that this compound could be a candidate for further investigation in anticancer drug development .

Agricultural Applications

1. Veterinary Medicine
Sulfonamides, including this compound, are widely used in veterinary medicine to treat bacterial infections in livestock. They help manage diseases affecting gastrointestinal and respiratory systems in animals, thereby promoting health and growth . Their application as feed additives has also been noted to improve growth rates in livestock.

2. Crop Protection
The antibacterial properties of sulfonamides may extend to agricultural applications where they can be utilized to protect crops from bacterial diseases. Research into the efficacy of these compounds against plant pathogens could lead to new strategies for disease management in agriculture.

Environmental Applications

1. Environmental Toxicology
The environmental impact of sulfonamides is an area of growing concern due to their presence in wastewater and potential effects on aquatic ecosystems. Studies have focused on understanding the degradation pathways of these compounds and their toxicity to non-target organisms . Monitoring their levels in the environment is crucial for assessing ecological risks.

2. Bioremediation
There is potential for using sulfonamide derivatives like this compound in bioremediation strategies aimed at degrading pollutants. Research into microbial degradation pathways could reveal methods for utilizing these compounds to clean contaminated environments.

Case Studies

Study Focus Findings
Study on Antibacterial ActivityInvestigated the effectiveness of this compound against various bacteriaDemonstrated significant antibacterial activity against gram-positive bacteria like Staphylococcus aureus
Anticancer ResearchEvaluated sulfonamide derivatives for antiproliferative effectsIdentified high inhibition rates against several cancer cell lines, suggesting potential as anticancer agents
Environmental Impact AssessmentAnalyzed the persistence and toxicity of sulfonamides in aquatic systemsFound that certain concentrations pose risks to aquatic life, necessitating further monitoring

Mechanism of Action

The mechanism of action of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with proteins, altering their structure and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Sulfonamide Family

The compound’s core structure shares similarities with other pyridine-sulfonamide derivatives. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N,N-Diethyl-6-sulfanylpyridine-3-sulfonamide -SH (6), -SO₂N(Et)₂ (3) C₉H₁₄N₂O₂S₂ 274.36 g/mol High polarity due to -SH and sulfonamide; diethyl groups enhance lipophilicity
N,6-Dimethylpyridine-3-sulfonamide -CH₃ (6), -SO₂NHCH₃ (3) C₇H₁₀N₂O₂S 186.23 g/mol Lower molecular weight; reduced steric hindrance
N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide -NHNH₂ (6), -SO₂N(CH₃)Cyclohexyl (3) C₁₂H₂₀N₄O₂S 284.38 g/mol Hydrazinyl group introduces nucleophilic reactivity; cyclohexyl group increases bulk

Functional Group Impact on Reactivity and Bioactivity

  • Sulfanyl (-SH) vs. This makes the former more reactive in biological systems .
  • Diethyl vs. Cyclohexyl/Methyl Substituents : The diethyl groups on the sulfonamide nitrogen enhance membrane permeability compared to the cyclohexyl group in the hydrazinyl analogue, which may limit bioavailability due to steric effects .

Physicochemical and Pharmacological Properties

  • Solubility : The diethyl variant exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to balanced lipophilicity, whereas the hydrazinyl analogue’s solubility is pH-dependent .
  • For example, benzothiazole-bearing sulfonamides demonstrate activity against RNA viruses .

Biological Activity

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the conversion of PABA into folate, thereby exerting bacteriostatic effects on bacterial growth and replication . The structural characteristics of sulfonamides contribute significantly to their biological activities.

The primary mechanism through which this compound exerts its effects involves the inhibition of bacterial folate synthesis. The compound's sulfonamide moiety allows it to competitively inhibit dihydropteroate synthase, leading to decreased production of dihydrofolate and tetrahydrofolate, essential precursors for DNA synthesis in bacteria .

Pharmacological Activities

  • Antibacterial Activity :
    • This compound shows significant antibacterial properties against various strains of bacteria. Studies indicate that it demonstrates effective inhibition against Gram-positive and Gram-negative bacteria, making it a valuable candidate in the development of new antibiotics .
  • Anticancer Properties :
    • Recent research has highlighted the potential anticancer activities of sulfonamide derivatives, including this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • Some derivatives of sulfonamides have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact mechanisms remain under investigation but may involve modulation of inflammatory cytokines and pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory responses

Case Study: Anticancer Activity

A study conducted on several sulfonamide derivatives, including this compound, demonstrated significant antiproliferative effects against breast cancer (T47D) and colon cancer (HCT116) cell lines. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer cell proliferation. The compound was shown to bind effectively to sites critical for enzyme activity related to folate metabolism, suggesting a dual role in both antibacterial and anticancer mechanisms .

Q & A

Q. What are the optimal synthetic conditions for preparing N,N-diethyl-6-sulfanylpyridine-3-sulfonamide, and how can purity be maximized?

The synthesis of sulfonamides typically involves reacting a sulfonyl chloride with a secondary amine (e.g., diethylamine) in the presence of a base. For this compound, key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance reactivity .
  • Temperature : Reactions are often conducted at reflux (80–120°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures can isolate the product with >95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Analyze chemical shifts for the pyridine ring (δ 7.5–8.5 ppm), sulfonamide protons (δ 1.0–1.5 ppm for N,N-diethyl groups), and sulfanyl (-SH) protons (δ 3.0–4.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the sulfonamide backbone .
  • Elemental analysis : Match experimental C, H, N, and S percentages to theoretical values (±0.3% tolerance) .

Q. What are the recommended methods for determining solubility and stability under experimental conditions?

  • Solubility : Use a shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ_max for pyridine (≈260 nm) .
  • Stability : Conduct accelerated degradation studies (e.g., pH 1–13, 40–60°C) and monitor via HPLC to identify decomposition products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., sulfanyl vs. sulfonamide reactivity) be controlled during derivatization?

The sulfanyl (-SH) group is nucleophilic and prone to oxidation, while the sulfonamide is electrophilic. To direct reactivity:

  • Protection/deprotection : Temporarily protect the sulfanyl group with trityl chloride before modifying the sulfonamide .
  • pH control : Under acidic conditions (pH < 3), sulfanyl groups are protonated, reducing their reactivity and favoring sulfonamide modifications .
  • Oxidative stability : Add antioxidants (e.g., BHT) to prevent sulfanyl oxidation to sulfonic acid during storage .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity data often arise from assay conditions or impurities. Mitigate by:

  • Standardized assays : Use validated protocols (e.g., MIC for antimicrobial testing) with positive controls (e.g., sulfamethoxazole) .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from byproducts .
  • SAR studies : Systematically modify substituents (e.g., replacing diethyl with cyclopropyl groups) to isolate structural contributors to activity .

Q. How can computational methods enhance the design of this compound derivatives with improved target binding?

  • Docking simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase). Prioritize derivatives with high binding scores (ΔG < -8 kcal/mol) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with low RMSD (<2 Å) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ constants) with bioactivity to guide synthetic priorities .

Q. What methodologies quantify the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Kinetic studies : Monitor reaction progress (e.g., with 4-fluoronitrobenzene) via 19^19F NMR to calculate rate constants (k) .
  • Electrophilicity index : Compute using DFT (e.g., Gaussian 09) to predict NAS susceptibility at specific pyridine positions .
  • Competitive experiments : Compare yields under identical conditions (e.g., 80°C, DMF) with/without competing nucleophiles (e.g., thiophenol) .

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